3-Methyluridine - 2140-69-4

3-Methyluridine

Catalog Number: EVT-296848
CAS Number: 2140-69-4
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyluridine is a modified ribonucleoside found naturally in biological fluids like human urine [, ]. It is a pyrimidine nucleoside, specifically a derivative of uridine, with a methyl group attached to the N3 position of the uracil base. This modification plays a role in various biological processes, including RNA metabolism and stability.

Source: 3-Methyluridine has been identified in normal human urine [, ], as well as in various RNA molecules, including tRNA, rRNA, and mRNA [, , , , , , , , ].

Role in Scientific Research: 3-Methyluridine serves as a valuable tool in investigating RNA structure, function, and interactions with other biomolecules. It acts as a probe to study the impact of methylation on RNA stability and its interactions with enzymes like RNA polymerase and ribonucleases [, , , ].

Source

3-Methyluridine can be sourced from natural RNA, particularly in the context of ribosomal RNA and transfer RNA, where methylation occurs as a post-transcriptional modification. It can also be synthesized chemically for research purposes.

Classification

3-Methyluridine belongs to the class of nucleosides, specifically modified ribonucleosides. It is categorized under methylated nucleosides, which are known for their roles in enhancing the stability and functionality of RNA molecules.

Synthesis Analysis

Methods

The synthesis of 3-Methyluridine typically involves several chemical methods, including:

  1. Phosphoramidite Chemistry: This method allows for the incorporation of 3-methyluridine into oligonucleotides. The phosphoramidite derivative of 3-methyluridine can be synthesized and used in solid-phase synthesis protocols.
  2. Methylation Reactions: Direct methylation of uridine can be achieved using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Technical Details

  • The synthesis begins with the protection of hydroxyl groups on uridine to prevent unwanted reactions.
  • Following protection, methylation occurs at the nitrogen position using appropriate reagents, followed by deprotection steps to yield 3-Methyluridine.
Molecular Structure Analysis

Structure

3-Methyluridine consists of a ribose sugar linked to a uracil base that carries a methyl group at the nitrogen atom in position three. The molecular formula is C₈H₁₁N₂O₅.

Chemical Reactions Analysis

Reactions

3-Methyluridine participates in various biochemical reactions, particularly in RNA synthesis and modification processes.

  1. Incorporation into RNA: As a building block, it can be incorporated into RNA strands during transcription or via chemical synthesis.
  2. Reactivity with Enzymes: It may interact with specific enzymes that recognize modified nucleotides, influencing RNA stability and function.

Technical Details

The incorporation of 3-methyluridine into RNA can affect the secondary structure and stability of the resulting RNA molecule, impacting its biological activity.

Mechanism of Action

Process

The mechanism by which 3-Methyluridine exerts its effects primarily involves its role in stabilizing RNA structures. Methylation at the third position can:

  • Enhance base stacking interactions.
  • Protect against enzymatic degradation.
  • Influence ribosome interaction during protein synthesis.

Data

Studies have shown that methylated nucleosides like 3-methyluridine can improve the thermal stability of RNA molecules compared to their unmethylated counterparts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents such as methanol and ethanol.

Chemical Properties

  • pH Stability: Remains stable across a range of pH levels, making it suitable for various biochemical applications.
  • Melting Point: The melting point is usually reported around 150 °C.
Applications

Scientific Uses

3-Methyluridine has diverse applications in scientific research:

  1. RNA Synthesis: Used as a building block in synthesizing modified RNA sequences for therapeutic applications.
  2. Biophysical Studies: Investigated for its role in studying RNA folding and stability.
  3. Diagnostic Tools: Potential use in developing assays for detecting modified RNAs associated with diseases.

Research continues to explore the full potential of 3-Methyluridine in molecular biology, particularly regarding its therapeutic applications and roles in cellular processes.

Biological Occurrence and Distribution of 3-Methyluridine

Ribosomal RNA (rRNA) Localization Across Domains

3-Methyluridine (m³U), characterized by a methyl group at the N3 position of uracil, is a conserved post-transcriptional modification found in rRNA across all domains of life. This modification contributes to ribosomal structural integrity, translational accuracy, and subunit interactions [2] [8]. Its distribution varies phylogenetically:

Archaeal 23S rRNA

In archaea, m³U is predominantly identified at position U2552 of the 23S rRNA within the peptidyl transferase center. This modification fine-tunes ribosome-ligand interactions and stabilizes ribosomal tertiary structure under extreme environmental conditions. The methyltransferase aTrm140 catalyzes this site-specific modification [2].

Eubacterial 16S and 23S rRNA

Eubacteria harbor m³U modifications in both small (16S) and large (23S) ribosomal subunits. In Escherichia coli, position U1498 of 16S rRNA and position U2479 of 23S rRNA are methylated by the methyltransferase RlmC (YccW). This enzyme-mediated methylation enhances ribosomal subunit association and optimizes tRNA binding during translation [2] [8].

Eukaryotic 18S, 25S, and 28S rRNA

Eukaryotes exhibit m³U in cytoplasmic (18S, 25S/28S) and organellar rRNAs. In Saccharomyces cerevisiae, position U2634 of 25S rRNA is modified. Mammalian 28S rRNA contains m³U at position U4490, catalyzed by the human ortholog TRMT140. This modification influences ribosome assembly and fidelity, with depletion linked to translational defects [2] [8].

Table 1: Distribution of 3-Methyluridine in Ribosomal RNA

DomainrRNA TypePositionCatalytic EnzymeFunctional Impact
Archaea23S rRNAU2552aTrm140Stabilizes P-site interactions
Eubacteria16S rRNAU1498RlmC (YccW)Enhances subunit association
Eubacteria23S rRNAU2479RlmC (YccW)Optimizes tRNA accommodation
Eukaryotes (Yeast)25S rRNAU2634Trm140Maintains translational fidelity
Eukaryotes (Mammals)28S rRNAU4490TRMT140Facilitates ribosome assembly

Transfer RNA (tRNA) Prevalence

While less abundant than in rRNA, m³U occurs in specific tRNA contexts, particularly in mitochondrial genomes:

Minor Constituent in Human and Yeast tRNA

In cytoplasmic tRNA of humans and yeast, m³U is a low-frequency modification. For instance, only ~0.3% of total uridine residues in S. cerevisiae cytoplasmic tRNA are methylated at N3. This modification arises from non-enzymatic methylation or promiscuous activity of methyltransferases like TRMT140, though its functional significance in cytoplasmic tRNA remains under investigation [2] [4].

Role in Mitochondrial tRNA Dynamics

m³U assumes greater functional importance in mitochondrial tRNA (mt-tRNA). Human mitochondrial tRNAs exhibit site-specific m³U modifications, particularly in the anticodon stem-loop region. These modifications are introduced by the methyltransferase TRMT2B, which localizes to mitochondria. m³U stabilizes mt-tRNA structures under oxidative stress and prevents premature degradation by mitochondrial nucleases. Dysregulation of TRMT2B is associated with impaired mitochondrial translation and respiratory chain deficiencies [2] [8].

Table 2: 3-Methyluridine in Transfer RNA Across Organisms

OrganismtRNA ClassModification FrequencyFunctional Role
S. cerevisiaeCytoplasmic tRNA~0.3% of uridinesUnknown; likely structural stabilization
Homo sapiensCytoplasmic tRNATrace levelsPotential regulatory roles
Homo sapiensMitochondrial tRNAPosition-specific (e.g., mt-tRNAᴸᵉᵘ)Structural stability, nuclease resistance

Detection in Mammalian Biofluids

Quantitative profiling of biofluids reveals m³U as a component of the endogenous nucleoside metabolome:

Presence in Human and Bovine Milk Nucleoside Profiles

3-Methyluridine is consistently identified in the nucleoside profiles of mammalian milk. Schlimme et al. (1986) employed two-dimensional reversed-phase HPLC to quantify nucleosides in milk samples [1]:

  • Bovine Milk: Contains 0.31 ± 0.10 μmol/dL of m³U (reported as N-3-methyluridine) during mid-lactation, with concentrations inversely correlating with somatic cell counts. Ultra-high-temperature (UHT) processing preserves m³U levels (0.3 μmol/dL), though adenosine decreases.
  • Human Milk: Exhibits trace amounts of m³U (<0.1 μmol/dL), with cytidine, uridine, and adenosine as dominant nucleosides. The nucleoside profile is qualitatively similar to bovine milk but quantitatively distinct, potentially reflecting species-specific RNA metabolism or dietary factors.

m³U in milk originates from the degradation of RNA in mammary epithelial cells or secretory vesicles. Its presence underscores its bioavailability and potential role in neonatal development, though it cannot be salvaged for de novo RNA synthesis due to the absence of specific phosphorylases [1] [2].

Table 3: 3-Methyluridine Concentrations in Mammalian Milk

Milk TypeNucleoside Concentration (μmol/dL)Lactation Stage/ProcessingDominant Nucleosides
Bovine (Raw)0.31 ± 0.10Mid-lactationCytidine, Uridine
Bovine (UHT processed)0.30Post-processingCytidine, Uridine
Bovine (Recombined powder)0.50ProcessedCytidine, Uridine
Human (n=10)Trace amounts (<0.10)Not specifiedCytidine, AICAR, Uridine, Adenosine

Concluding Remarks

The biological distribution of 3-methyluridine highlights its evolutionary conservation and domain-specific functional specialization. Its roles span from fine-tuning ribosomal function in archaea, bacteria, and eukaryotes to stabilizing mitochondrial tRNA in mammals. The consistent detection of m³U in mammalian biofluids like milk underscores its metabolic relevance, though its precise physiological implications in nutrition and gene regulation warrant further exploration. Advances in epitranscriptomic mapping technologies [3] [4] will continue to elucidate the context-dependent functions of this understudied RNA modification.

Properties

CAS Number

2140-69-4

Product Name

3-Methyluridine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3

InChI Key

UTQUILVPBZEHTK-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Synonyms

3-methyluridine

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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